molecular formula C24H30ClN3O B2911253 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide CAS No. 329929-20-6

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide

Cat. No. B2911253
CAS RN: 329929-20-6
M. Wt: 411.97
InChI Key: DBSPSLMWEQGGBQ-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide, also known as CHPPA, is an amide derivative of piperazine and is widely used in various scientific research applications. CHPPA is a synthetic compound that is used as an intermediate in the synthesis of various organic compounds. CHPPA is a versatile compound that has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of various polymers and polymeric materials. CHPPA is a highly reactive compound and is often used as a catalyst in organic reactions.

Mechanism Of Action

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide acts as an acid catalyst in the condensation reaction between 3-chlorophenylpiperazine and 4-cyclohexylphenylacetamide. The acid catalyst protonates the amide group of 4-cyclohexylphenylacetamide, which facilitates the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the acetamide. This results in the formation of a tetrahedral intermediate, which is then hydrolyzed to form the product, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide.
Biochemical and Physiological Effects
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the degradation of monoamine neurotransmitters such as dopamine and serotonin. 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. In addition, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other inflammatory mediators.

Advantages And Limitations For Lab Experiments

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide is a highly reactive compound and is often used as a catalyst in organic reactions. This makes it an ideal reagent for use in laboratory experiments. It is relatively inexpensive and easy to obtain and handle. However, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide is a highly toxic compound and should be handled with care. It should be stored in a sealed container and handled in a well-ventilated area.

Future Directions

The potential applications of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide are numerous and research into its various uses is ongoing. Future research could focus on developing new methods for synthesizing 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide and other amide derivatives of piperazine. Research could also focus on exploring the potential biochemical and physiological effects of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide and other amide derivatives of piperazine. Additionally, research could focus on developing new polymeric materials and other compounds based on 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide and other amide derivatives of piperazine. Finally, research could focus on exploring the potential applications of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide and other amide derivatives of piperazine in the fields of medicine, agriculture, and other industries.

Synthesis Methods

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide can be synthesized by an acid-catalyzed condensation reaction between 3-chlorophenylpiperazine and 4-cyclohexylphenylacetamide. This reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds at room temperature and the product is a white solid. The product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide has been widely used in various scientific research applications. It has been used as a catalyst in organic reactions, such as the preparation of cyclic amines, amide compounds, and other organic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide has been used in the synthesis of various polymers and polymeric materials. It has also been used in the synthesis of fluorescent dyes and other compounds used in fluorescence microscopy.

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O/c25-21-7-4-8-23(17-21)28-15-13-27(14-16-28)18-24(29)26-22-11-9-20(10-12-22)19-5-2-1-3-6-19/h4,7-12,17,19H,1-3,5-6,13-16,18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPSLMWEQGGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide

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